molecular formula C13H20O5 B13986476 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol CAS No. 28583-51-9

2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol

Cat. No.: B13986476
CAS No.: 28583-51-9
M. Wt: 256.29 g/mol
InChI Key: CPBOTPYEVLTGRL-UHFFFAOYSA-N
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Description

2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is an organic compound with the molecular formula C₁₃H₂₀O₅. It is a member of the class of compounds known as polyethylene glycols, which are oligomers or polymers of ethylene oxide. This compound is characterized by its unique structure, which includes a methoxyphenoxy group and multiple ethoxy groups. It is commonly used in various industrial and scientific applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol typically involves the reaction of 4-methoxyphenol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound. The reaction conditions generally include a temperature range of 100-150°C and a pressure of 1-2 atm. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of ethylene oxide to a solution of 4-methoxyphenol and a base catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or ethers.

    Substitution: The ethoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, ethers.

    Substitution: Halides, amines.

Scientific Research Applications

2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

    Biology: Employed in the preparation of biologically active compounds and as a component in buffer solutions.

    Medicine: Utilized in the formulation of pharmaceuticals and as a drug delivery agent.

    Industry: Applied in the production of surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with polar molecules, enhancing its solubility and reactivity. In biological systems, it can act as a solubilizing agent, facilitating the delivery of drugs and other active compounds to their target sites.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Similar structure but lacks the methoxyphenoxy group.

    Triethylene glycol monomethyl ether: Contains three ethoxy groups but no methoxyphenoxy group.

    Polyethylene glycol: A polymer with varying chain lengths of ethylene oxide units.

Uniqueness

2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical properties and enhances its reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring specific interactions with other molecules.

Properties

CAS No.

28583-51-9

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

2-[2-[1-(4-methoxyphenoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C13H20O5/c1-11(17-10-9-16-8-7-14)18-13-5-3-12(15-2)4-6-13/h3-6,11,14H,7-10H2,1-2H3

InChI Key

CPBOTPYEVLTGRL-UHFFFAOYSA-N

Canonical SMILES

CC(OCCOCCO)OC1=CC=C(C=C1)OC

Origin of Product

United States

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